molecular formula C4H8ClNOS B196195 L-Homocysteine thiolactone hydrochloride CAS No. 31828-68-9

L-Homocysteine thiolactone hydrochloride

Cat. No. B196195
M. Wt: 153.63 g/mol
InChI Key: ZSEGSUBKDDEALH-DFWYDOINSA-N
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Patent
US04690944

Procedure details

According to the same procedure, 10 g (65 mmol) of DL-homocysteine thiolactone hydrochloride, 11.52 g (63 mmol) of DL-camphoric anhydride and 5.46 g (65 mmol) of NaHCO3 in 42 ml of CH2Cl2 and 1 ml of H2O were reacted.
Quantity
10 g
Type
reactant
Reaction Step One
Name
DL-camphoric anhydride
Quantity
11.52 g
Type
reactant
Reaction Step Two
Quantity
5.46 g
Type
reactant
Reaction Step Three
Quantity
42 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:6]([NH2:7])[C:4](=[O:5])[S:3][CH2:2]1.Cl.C[C:10]1([CH3:21])[C:14]2(C)[C:15]([O:17][C:18](=O)[CH:11]1[CH2:12][CH2:13]2)=[O:16].C([O-])(O)=[O:23].[Na+]>C(Cl)Cl.O>[O:5]=[C:4]1[CH:6]([NH:7][C:21]([C:10]2[CH:18]=[CH:11][CH:12]=[CH:13][C:14]=2[C:15]([OH:17])=[O:16])=[O:23])[CH2:1][CH2:2][S:3]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1CSC(=O)C1N.Cl
Step Two
Name
DL-camphoric anhydride
Quantity
11.52 g
Type
reactant
Smiles
CC1(C2CCC1(C(=O)OC2=O)C)C
Step Three
Name
Quantity
5.46 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
42 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
Smiles
O=C1SCCC1NC(=O)C1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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